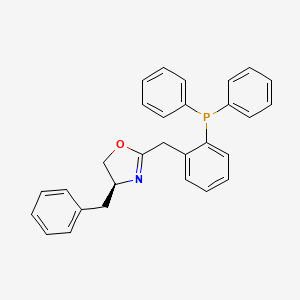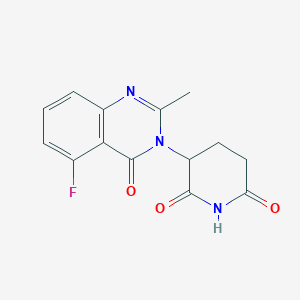
(R)-2,2'-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the oxazoline rings: This is achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Coupling of the oxazoline units to the binaphthalene core: This step often involves the use of a coupling reagent such as a phosphine or a palladium catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: This includes the use of high-throughput screening to identify the most efficient catalysts and reaction parameters.
Scale-up of the synthesis: This involves the use of larger reactors and continuous flow techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it useful in the study of biological molecules and their interactions.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism by which ®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves:
Coordination to metal centers: The oxazoline rings coordinate to metal centers, forming a chiral environment that facilitates asymmetric catalysis.
Induction of chirality: The chiral environment induces enantioselectivity in the catalytic reactions, leading to the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: This is the enantiomer of the compound and exhibits similar properties but with opposite chirality.
2,2’-Bis(oxazoline)-1,1’-binaphthalene: This compound lacks the isopropyl groups but retains the oxazoline and binaphthalene core.
Uniqueness
®-2,2’-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality makes it a valuable tool in the synthesis of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and materials science.
Propriétés
IUPAC Name |
(4R)-4-propan-2-yl-2-[1-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2/c1-19(2)27-17-35-31(33-27)25-15-13-21-9-5-7-11-23(21)29(25)30-24-12-8-6-10-22(24)14-16-26(30)32-34-28(18-36-32)20(3)4/h5-16,19-20,27-28H,17-18H2,1-4H3/t27-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYYZBATXJFEKJ-NSOVKSMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Difluoro-[4-(piperidin-1-ylmethyl)phenyl]borane;tetrabutylazanium;fluoride](/img/structure/B8252617.png)


![Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8252627.png)


![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)
![1-bromo-4-[4-(4-iodophenyl)phenyl]benzene](/img/structure/B8252669.png)




